4-(Tributylstannyl)isoxazole
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Overview
Description
4-(Tributylstannyl)isoxazole is a chemical compound belonging to the class of isoxazoles, which are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a tributylstannyl group attached to the isoxazole ring. Isoxazoles are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tributylstannyl)isoxazole typically involves the introduction of a tributylstannyl group to the isoxazole ring. One common method is the Stille coupling reaction, where a halogenated isoxazole reacts with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include a base such as cesium carbonate and a solvent like tetrahydrofuran, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Tributylstannyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions such as the Stille or Suzuki-Miyaura coupling.
Oxidation and Reduction: The isoxazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Stille Coupling: Palladium catalyst, cesium carbonate, tetrahydrofuran.
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base, solvent.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-(Tributylstannyl)isoxazole has significant applications in scientific research, particularly in:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Medicinal Chemistry: Isoxazole derivatives are explored for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Isoxazoles are used in the development of advanced materials such as liquid crystals and photochromic compounds.
Mechanism of Action
The mechanism of action of 4-(tributylstannyl)isoxazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The isoxazole ring’s electronic properties also play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 4-Bromoisoxazole
- 4-Iodoisoxazole
- 4-Fluoroisoxazole
Comparison: 4-(Tributylstannyl)isoxazole is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity compared to other halogenated isoxazoles. This compound is particularly valuable in cross-coupling reactions, where the tributylstannyl group can be efficiently replaced by various functional groups, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H29NOSn |
---|---|
Molecular Weight |
358.11 g/mol |
IUPAC Name |
tributyl(1,2-oxazol-4-yl)stannane |
InChI |
InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;2-3H; |
InChI Key |
KHWSYZDDJXELTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CON=C1 |
Origin of Product |
United States |
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